molecular formula C13H17Cl2F2N3O2 B13593785 2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride

2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride

Cat. No.: B13593785
M. Wt: 356.19 g/mol
InChI Key: XZBXYFIRRLWMEV-UHFFFAOYSA-N
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Description

4-(Dimethylphosphoryl)oxolan-2-one (C₆H₁₁O₃P, molecular weight 162.13 g/mol) is a γ-lactone derivative featuring a dimethylphosphoryl group (-PO(CH₃)₂) at the 4-position of the oxolan-2-one (tetrahydrofuran-2-one) ring .

Properties

Molecular Formula

C13H17Cl2F2N3O2

Molecular Weight

356.19 g/mol

IUPAC Name

2-[3-(2,2-difluoroethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C13H15F2N3O2.2ClH/c14-12(15)7-18-9-6-11-10(19-3-4-20-11)5-8(9)17-13(18)1-2-16;;/h5-6,12H,1-4,7,16H2;2*1H

InChI Key

XZBXYFIRRLWMEV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C(=N3)CCN)CC(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[740The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent choice, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Oxolan-2-one Derivatives

Structural and Functional Group Variations

Oxolan-2-one derivatives are characterized by substitutions on the tetrahydrofuran-2-one ring. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Oxolan-2-one Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
4-(Dimethylphosphoryl)oxolan-2-one -PO(CH₃)₂ at C4 C₆H₁₁O₃P 162.13 Polar phosphoryl group; potential reactivity in nucleophilic reactions
Pilocarpine (PIL) -CH₂(1-methylimidazol-5-yl) at C4, -CH₂CH₂CH₃ at C3 C₁₁H₁₆N₂O₂ 208.26 Bioactive alkaloid; cholinergic agonist
Epinephrine-related alkaloid (EPI) -CH₂(1-methylimidazol-5-yl) at C4, -CH(OH)Ph at C3 C₁₉H₂₃N₂O₃ 327.40 Stereoisomerism; redox-active hydroxyl group
4-[(4-Methoxyphenyl)methyl]oxolan-2-one -CH₂(4-methoxyphenyl) at C4 C₁₂H₁₄O₃ 206.24 Lipophilic (LogP = 1.80); aromatic methoxy group
4-[(3,4-Dimethoxyphenyl)methyl]oxolan-2-one -CH₂(3,4-dimethoxyphenyl) at C4, -CH₂(4-hydroxy-3-methoxyphenyl) at C3 C₂₀H₂₂O₇ 374.38 Antioxidant potential due to phenolic groups
5-(1-Hydroxyethyl)oxolan-2-one -CH(OH)CH₃ at C5 C₆H₁₀O₃ 130.14 Hydrophilic hydroxyl group; possible metabolic intermediate

Key Differences in Properties and Reactivity

Polarity and Solubility: The phosphoryl group in 4-(dimethylphosphoryl)oxolan-2-one increases polarity compared to alkyl- or aryl-substituted analogues (e.g., 4-[(4-methoxyphenyl)methyl]oxolan-2-one, LogP = 1.80) . This may enhance solubility in polar solvents like water or methanol. In contrast, PIL and EPI alkaloids exhibit moderate lipophilicity due to their imidazole and aromatic substituents, favoring membrane permeability in biological systems .

Reactivity: The electron-withdrawing phosphoryl group may activate the lactone ring toward nucleophilic attack (e.g., hydrolysis or aminolysis), whereas methoxy or hydroxyethyl substituents (e.g., 5-(1-hydroxyethyl)oxolan-2-one) could stabilize the ring through hydrogen bonding . PIL and EPI derivatives undergo enzymatic or chemical modifications at their imidazole or hydroxyl groups, critical for their biological activity .

Biological Relevance :

  • PIL and EPI are pharmacologically active alkaloids with demonstrated cholinergic and adrenergic effects, respectively .
  • Aryl-substituted oxolan-2-ones (e.g., 4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one) are associated with lignans and may exhibit antioxidant or anti-inflammatory properties .
  • The phosphoryl derivative’s bioactivity remains unexplored in the provided evidence but could interact with phosphate-binding enzymes or receptors.

Stereochemical Considerations

  • Stereoisomerism : EPI alkaloids exhibit stereoisomerism at C3 and C4, confirmed via NMR, which influences their biological activity . In contrast, 4-(dimethylphosphoryl)oxolan-2-one lacks chiral centers, simplifying its synthetic preparation .

Biological Activity

The compound 2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride is a complex organic molecule that has garnered interest due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure includes multiple functional groups and a bicyclic system, which contribute to its chemical reactivity and biological interactions. The presence of the 2,2-difluoroethyl moiety may enhance its lipophilicity, potentially affecting its pharmacokinetics and pharmacodynamics.

Molecular Formula and Properties

  • Molecular Formula: C₁₀H₁₁N₃O₂
  • SMILES Notation: C1COC2=C(O1)C=C3C(=C2)N=C(N3)CN
  • InChI Key: APZLTWLKEBFXCK-UHFFFAOYSA-N

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures to 2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride exhibit a range of biological activities:

  • Antimicrobial Activity
  • Antitumor Properties
  • Anti-inflammatory Effects

The mechanisms through which this compound exhibits biological activity are not fully elucidated but may involve:

  • Interaction with Cellular Targets: Potential binding to enzymes or receptors involved in cell proliferation or inflammation.
  • Induction of Apoptosis: Similar compounds have been shown to trigger programmed cell death in cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds indicates potential therapeutic applications:

Compound NameStructural FeaturesNotable Activities
N-(6-Chloropyridin-3-yl)methyl)-2,2-difluoroethanamineContains difluoroethyl group; aromatic ringAntimicrobial activity
2-[3,4-Dihydroxyphenyl]-N,N-dimethylacetamideHydroxy groups; acetamide linkageAntitumor properties
5-(Difluoromethyl)-1H-pyrazoleDifluoromethyl group; pyrazole ringPotential anti-inflammatory effects

Antiproliferative Activity

Research conducted on fluorinated derivatives similar to our compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance:

  • A study evaluated the antiproliferative effects of synthesized triazolo compounds against breast and colon cancer cell lines. The highest activity was noted in compounds containing similar structural motifs to 2-[6-(2,2-Difluoroethyl)-10,13-dioxa...] .

In Vivo Studies

While in vitro studies provide preliminary insights into biological activity, in vivo studies are crucial for understanding the therapeutic potential and safety profile of the compound. Current literature lacks extensive in vivo data specifically for this compound; however, related compounds have shown promise in animal models for cancer treatment.

Q & A

Q. How can AI-driven autonomous laboratories accelerate research on this compound?

  • Methodological Answer : Deploy closed-loop systems integrating robotic synthesis (e.g., Chemspeed) with real-time analytics (UPLC-MS). AI algorithms (e.g., Bayesian optimization) prioritize experiments based on predictive models. For example, ICReDD’s "smart laboratories" enable iterative feedback between computation and experimentation .

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